molecular formula C9H17ClO B8785820 1-CHLORONONAN-4-ONE CAS No. 54131-57-6

1-CHLORONONAN-4-ONE

Cat. No.: B8785820
CAS No.: 54131-57-6
M. Wt: 176.68 g/mol
InChI Key: ZCTKTQUONMEFHR-UHFFFAOYSA-N
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Description

1-Chlorononan-4-one is a chlorinated aliphatic ketone characterized by a chlorine atom at the 1-position and a ketone group at the 4-position of a nonane carbon chain. Chlorinated ketones are often employed in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or specialty chemicals due to their electrophilic carbonyl group and halogen-mediated reactivity .

Properties

CAS No.

54131-57-6

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-chlorononan-4-one

InChI

InChI=1S/C9H17ClO/c1-2-3-4-6-9(11)7-5-8-10/h2-8H2,1H3

InChI Key

ZCTKTQUONMEFHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCCl

Origin of Product

United States

Preparation Methods

1-CHLORONONAN-4-ONE can be synthesized through several methods. One common synthetic route involves the chlorination of 4-nonanone. This process typically uses chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial production methods may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the yield and purity of this compound by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-CHLORONONAN-4-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Functional Group Influence: The ketone in this compound renders it more electrophilic than the alcohol in (R)-1-Chlorononan-2-ol, directing reactivity toward nucleophilic additions or reductions.
  • Stereochemical Impact: (R)-1-Chlorononan-2-ol’s chiral center makes it valuable for asymmetric synthesis, whereas this compound lacks stereogenicity at the ketone position.
  • Stability: Chlorinated ketones like this compound may exhibit greater thermal stability compared to alcohols, which can undergo dehydration under acidic conditions.

General Trends in Chlorinated Aliphatic Compounds

  • Safety Protocols : Chlorine Institute guidelines emphasize leak containment, ventilation, and personal protective equipment for all chlorinated organics due to toxicity and corrosivity risks .

Research Findings and Data Gaps

While (R)-1-Chlorononan-2-ol has documented applications in drug discovery and agrochemical innovation , specific studies on this compound are absent from the provided sources. Further research is needed to explore:

  • Synthetic Utility : Kinetic studies on its participation in cross-coupling or cyclization reactions.
  • Environmental Impact : Degradation pathways and ecotoxicological profiles of chlorinated ketones.

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